![molecular formula C17H25NO3S B2897232 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide CAS No. 2097901-13-6](/img/structure/B2897232.png)
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a sulfonamide derivative, which are often used in the synthesis of a variety of chemical products such as pharmaceuticals . The molecule contains a cyclohexenone moiety, which is a versatile intermediate used in the synthesis of a variety of chemical products .
Synthesis Analysis
While specific synthesis methods for this compound are not available, cyclohexenone, a component of the molecule, can be prepared from phenol by Birch reduction .Chemical Reactions Analysis
Cyclohexenone, a component of the molecule, is known to undergo a variety of reactions, including nucleophilic conjugate addition with organocopper reagents, Michael reactions, and Robinson annulations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For reference, cyclohexenone is a colorless liquid with a molecular weight of 96.1271 .Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of sulfonamide derivatives through combined experimental and quantum chemical approaches. Studies like those by Mahmood, Akram, and Lima (2016) have successfully synthesized sulfonamide derivatives and fully characterized them using various spectroscopic techniques and density functional theory calculations. These efforts aim to provide detailed structural and spectroscopic information, guiding spectral assignments and understanding the molecules' stability and electronic properties Mahmood, Akram, & Lima, 2016.
Electronic Properties and Molecular Dynamics
The electronic properties and conformational analysis of sulfonamide compounds have been a subject of interest, with studies calculating molecular quantities such as ionization potential, electron affinity, and electrophilicity index. These properties are crucial for predicting the stability and reactivity of the molecules. For example, the research by Mahmood et al. (2016) discusses how electronic properties like Mulliken atomic charges and HOMO-LUMO energy gaps indicate large intramolecular charge transfer within the molecules, suggesting significant substitution effects Mahmood, Akram, & Lima, 2016.
Biological Activities
Explorations into the biological activities of sulfonamide derivatives have been conducted, with some studies evaluating their potential as antimicrobial agents or enzyme inhibitors. For instance, research on the biological activity of certain N-sulfonyl derivatives has shown low activity against various bacteria and fungi but indicated bactericidal and fungicidal activity at certain concentrations Konovalova et al., 2021.
Enzyme Inhibitory Kinetics and Computational Studies
The enzyme inhibitory kinetics and molecular docking studies of sulfonamide compounds provide insights into their potential therapeutic applications, including Alzheimer’s disease. Studies such as those by Abbasi et al. (2018) synthesized a series of sulfonamides and evaluated their inhibitory effects on acetylcholinesterase, showing promising results for some derivatives Abbasi et al., 2018.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3,5,6-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S/c1-12-10-13(2)15(4)16(14(12)3)22(20,21)18-11-17(19)8-6-5-7-9-17/h6,8,10,18-19H,5,7,9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFAYBKKXSCWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2(CCCC=C2)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-5-ethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2897149.png)
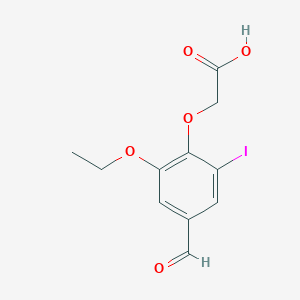
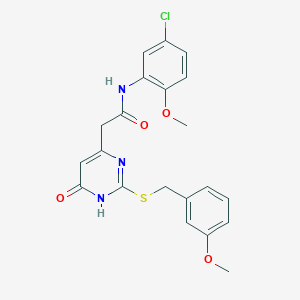
![Methyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2897155.png)
![4-({[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2897159.png)
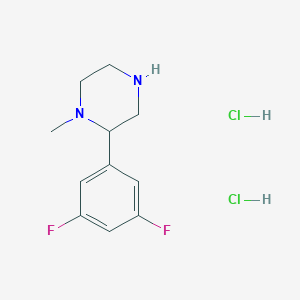

![3-Methylbenzo[b]thiophen-5-ol](/img/structure/B2897164.png)
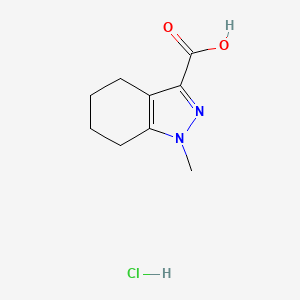
![2-Cyclopropyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2897166.png)
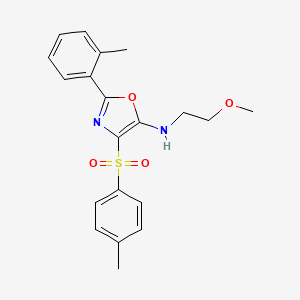
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-(2-phenylethyl)ethanediamide](/img/structure/B2897168.png)
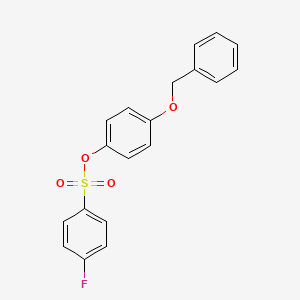
![2-[[4-(Benzylamino)quinazolin-2-yl]sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2897171.png)